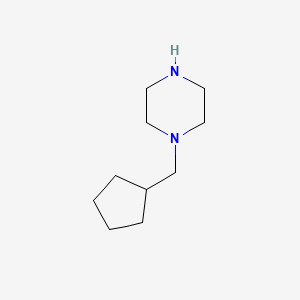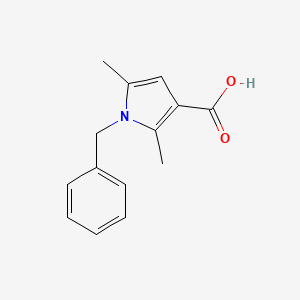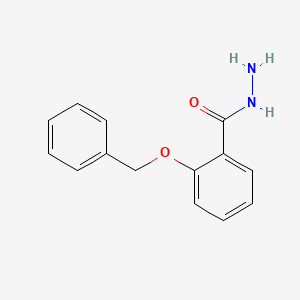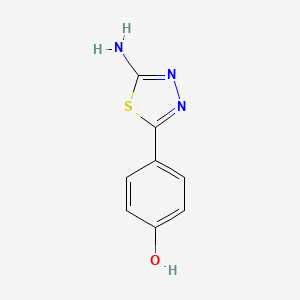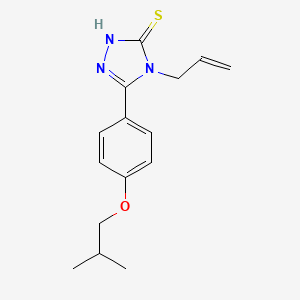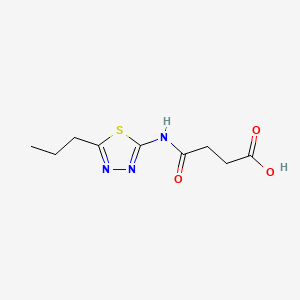
N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid
Description
“N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid” is a compound that contains a 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves reactions with hydrazonoyl halides . A new 1,3,4-thiadiazole compound with molecular formula C9H13N3OS has been synthesized and confirmed by 1H NMR and HRMS .Molecular Structure Analysis
The single crystal structure of a 1,3,4-thiadiazole compound was determined by a single crystal X-ray diffraction study . The crystal belongs to the triclinic system, space group P-1 . X-ray indicated that two intermolecular hydrogen bonds N1-H1···N5, N4-H4···N2 were observed .Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives have been formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .Physical And Chemical Properties Analysis
The compound forms light yellow crystals, with a melting point of 174-175°C . The empirical formula is C12H13N3O2S and the molecular weight is 263.32 .Scientific Research Applications
Anticancer, Antimicrobial, and Antioxidant Potential
Summary of the Application
A novel series of thiazolidin-4-one analogues having a 1,3,4-oxadiazole/thiadiazole moiety were derived and investigated for their antiproliferative, antimicrobial, and antioxidant potential .
Methods of Application
The molecules were synthesized and their structures were established using different physicochemical and analytical means (1H-NMR, FTIR, mass spectra, and elemental analyses) .
Results or Outcomes
The cytotoxicity screening studies revealed that analogues D-1, D-6, D-15, and D-16 possessed comparable efficacy, within the IC50 range (1 to 7 μM), when taking doxorubicin as a reference drug (IC50 = 0.5 μM) . The antimicrobial activity was assessed using different Gram- (+) and Gram- (−) bacterial and fungal strains and the results revealed that molecules D-2, D-4, D-6, D-19, and D-20 possessed potent activity against selective strains of microbes with MIC ranges of 3.58 to 8.74 µM .
In Vitro α-Glucosidase Inhibitory Action
Summary of the Application
The synthesis of nine promising new 1,3,4-thiadiazole derivatives based on 3-aminopyridones, containing various acidic linkers, was reported. These derivatives showed significant inhibitory activity against α-glucosidase .
Methods of Application
The synthesis was carried out by cyclizing the corresponding thiohydrazides and anhydrides of glutaric, maleic, and phthalic acids upon heating in acetic acid solution .
Results or Outcomes
The synthesized new 1,3,4-thiadiazole derivatives showed significant inhibitory activity against α-glucosidase (up to 95.0%), which is 1.9 times higher than the value for the reference drug acarbose (49.5%) . Moreover, one of the 1,3,4-thiadiazole derivatives with a benzoic acid linker showed an IC50 value of 3.66 mM, nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM) .
Antifungal and Anti-Inflammatory Potential
Summary of the Application
Many 1,3,4-thiadiazoles have been synthesized and tested for their antifungal and anti-inflammatory potential .
Methods of Application
The specific methods of application or experimental procedures for these applications are not detailed in the source .
Results or Outcomes
The outcomes of these applications are not quantitatively detailed in the source .
Antiparasitic and Antioxidant Potential
Summary of the Application
1,3,4-thiadiazoles have also been tested for their antiparasitic and antioxidant potential .
Results or Outcomes
Antidepressant and Anticonvulsant Potential
Summary of the Application
These compounds have shown significant antidepressant and anticonvulsant activities .
Results or Outcomes
Anti-Leishmanial Potential
Summary of the Application
1,3,4-thiadiazole derivatives have shown significant anti-leishmanial activity .
properties
IUPAC Name |
4-oxo-4-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-2-3-7-11-12-9(16-7)10-6(13)4-5-8(14)15/h2-5H2,1H3,(H,14,15)(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTVPQPIVDDUAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301000818 | |
| Record name | 4-Hydroxy-4-[(5-propyl-1,3,4-thiadiazol-2-yl)imino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid | |
CAS RN |
79888-41-8 | |
| Record name | 4-Oxo-4-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79888-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinamic acid, N-(5-propyl-1,3,4-thiadiazol-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079888418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-4-[(5-propyl-1,3,4-thiadiazol-2-yl)imino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B1268663.png)
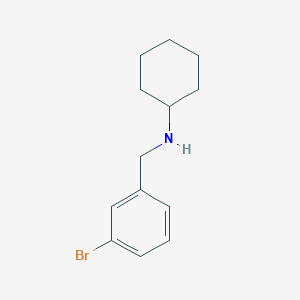
![4-allyl-5-[(4-chloro-2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1268669.png)
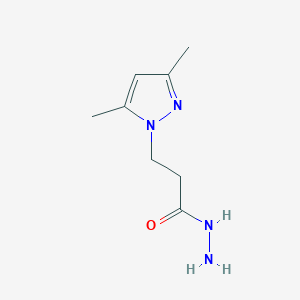
![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)
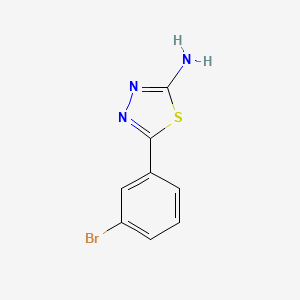
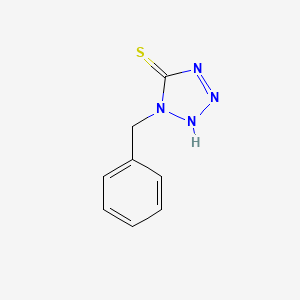
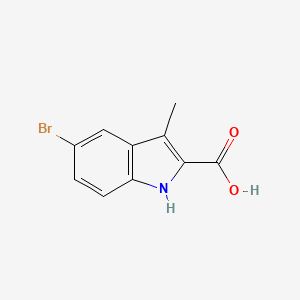
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B1268691.png)
